

# Application Notes and Protocols for the Citrate-Gel Synthesis of Nickel Nanoparticles

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## Compound of Interest

Compound Name: Nickel citrate

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel (Ni) and nickel oxide (NiO) nanoparticles using the citrate-gel method. This method is a versatile and cost-effective bottom-up approach that allows for the production of nanoparticles with controlled size and properties.

## Introduction

The citrate-gel method is a variation of the sol-gel technique where a metal salt is chelated by a hydroxyl carboxylic acid, typically citric acid. Upon heating, the mixture forms a viscous gel which is then decomposed at higher temperatures to yield the desired nanoparticles. The citric acid acts as both a chelating agent, preventing premature precipitation of metal hydroxides, and as a fuel during the combustion/decomposition process, which influences the final particle characteristics. The molar ratio of citric acid to the metal precursor and the final calcination temperature are critical parameters that determine the composition (metallic Ni vs. NiO), size, crystallinity, and magnetic properties of the resulting nanoparticles.<sup>[1][2][3]</sup>

Nickel-based nanoparticles are of significant interest in biomedical applications, including drug delivery and cancer therapy, due to their magnetic properties which allow for targeted delivery and magnetic hyperthermia.<sup>[4]</sup> Their surface can be functionalized to enhance biocompatibility and target specific cells or tissues.

## Experimental Protocols

This section outlines a generalized protocol for the synthesis of nickel-based nanoparticles using the citrate-gel method, derived from multiple established procedures. Researchers should optimize these parameters based on their specific experimental goals.

### Materials

- Nickel(II) nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) (Precursor)
- Citric acid monohydrate ( $\text{C}_6\text{H}_8\text{O}_7 \cdot \text{H}_2\text{O}$ ) (Chelating agent/Fuel)
- Ammonia solution ( $\text{NH}_3 \cdot \text{H}_2\text{O}$ ) or Sodium Hydroxide ( $\text{NaOH}$ ) (for pH adjustment)
- Deionized water (Solvent)

### Equipment

- Magnetic stirrer with heating plate
- Beakers and graduated cylinders
- pH meter
- Drying oven
- Muffle furnace

## Synthesis Procedure

- Precursor Solution Preparation:
  - Dissolve a specific molar amount of nickel(II) nitrate hexahydrate in deionized water with continuous stirring to form a clear green solution.
  - In a separate beaker, dissolve a calculated molar amount of citric acid in deionized water. The molar ratio of citric acid to nickel nitrate is a critical parameter. Ratios from 1:1 to 2:1 have been reported to influence particle size and composition.<sup>[2]</sup> An increase in the molar

ratio of citric acid to nickel nitrate generally favors the formation of smaller NiO particles.[1]  
[3]

- Chelation and pH Adjustment:
  - Add the nickel nitrate solution to the citric acid solution under constant stirring.
  - Adjust the pH of the mixture to a desired value (typically around 7-9) by dropwise addition of ammonia solution or NaOH. This step is crucial for the formation of a stable metal-citrate complex.
- Gel Formation:
  - Heat the solution on a magnetic stirrer hot plate to a temperature between 70°C and 80°C.
  - Maintain this temperature with continuous stirring. The solution will gradually become more viscous as water evaporates, eventually forming a transparent, viscous gel. This process can take several hours.
- Drying:
  - Transfer the resulting gel to a suitable container and dry it in an oven at a temperature between 100°C and 150°C for 12-24 hours.[5] This step removes the remaining water, resulting in a dried, porous solid.
- Calcination (Thermal Decomposition):
  - Grind the dried gel into a fine powder.
  - Place the powder in a ceramic crucible and transfer it to a muffle furnace for calcination. The calcination temperature and atmosphere are critical for the final product.
    - To obtain Nickel Oxide (NiO) nanoparticles, calcination is typically performed in an air atmosphere at temperatures ranging from 400°C to 800°C for 1 to 5 hours.[6] Higher calcination temperatures generally lead to larger particle sizes and improved crystallinity.[7][8]

- To obtain metallic Nickel (Ni) nanoparticles, the calcination should be carried out in an inert or reducing atmosphere (e.g., nitrogen or a mixture of hydrogen and argon) to prevent the oxidation of nickel. The presence of residual carbon from the citric acid can also facilitate the in-situ reduction of nickel oxide to metallic nickel, especially at lower molar ratios of citric acid to nickel nitrate.[2]
- Characterization:
  - The synthesized nanoparticles should be characterized using standard techniques such as X-ray Diffraction (XRD) to determine the crystal phase and crystallite size, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for particle size and morphology, and Vibrating Sample Magnetometry (VSM) to analyze the magnetic properties.

## Data Presentation

The properties of nickel nanoparticles synthesized via the citrate-gel method are highly dependent on the synthesis parameters. The following table summarizes quantitative data from various studies to provide a reference for researchers.

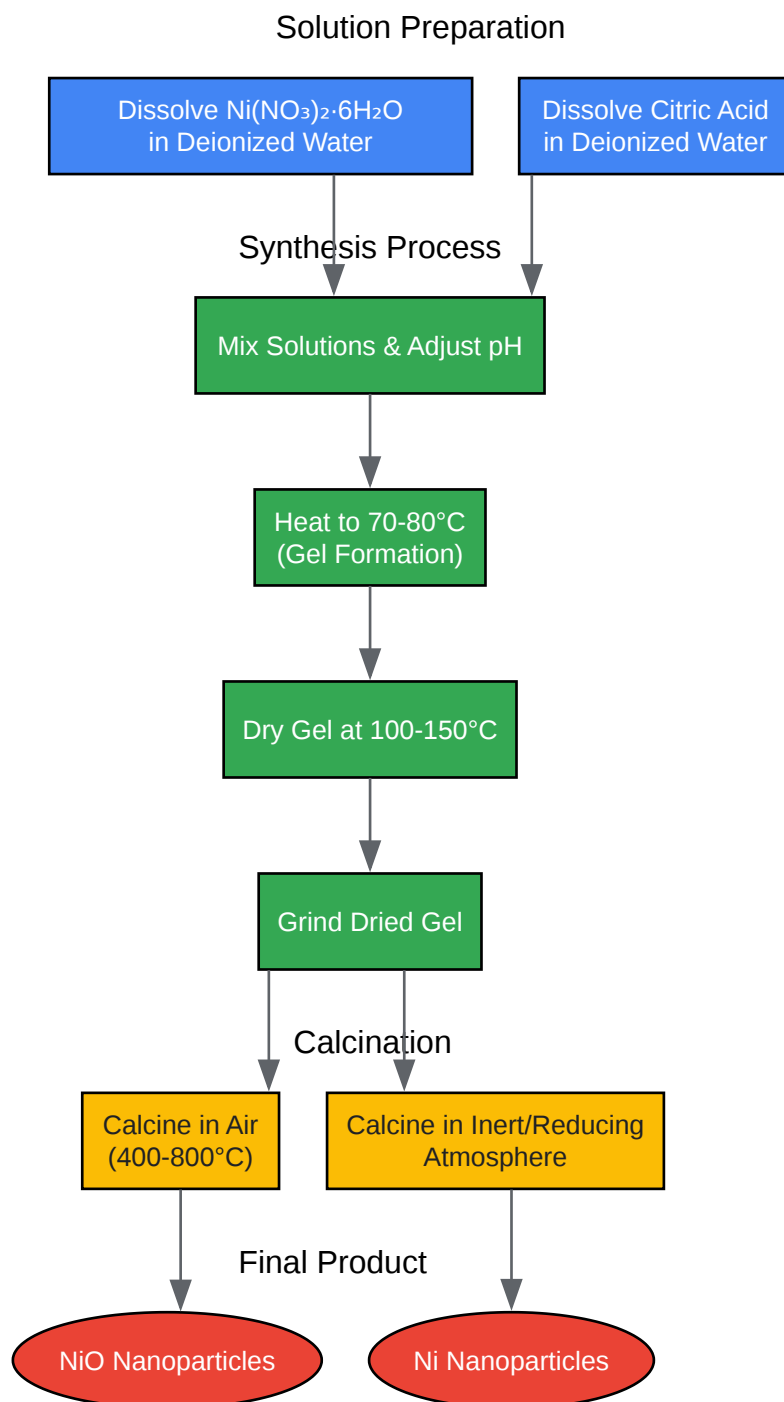
Parameter	Molar Ratio (Citric Acid:Ni)	Calcination Temp. (°C) & Atmosphere	Particle/Crystallite Size (nm)	Surface Area (m <sup>2</sup> /g)	Magnetic Properties (Saturation Magnetization)	Reference
Ni/NiO	1:1	Not specified	~70 (spherical)	-	Ferromagnetic	[2]
Ni/NiO	8:1	Not specified	~40 (spherical)	-	-	[2]
NiO	1.2:1	400 (Air)	<50	>180	-	[9]
Ni-Ferrite	-	600 (Air)	~25	-	-	[7]
Ni-Ferrite	-	800 (Air)	~120	-	-	[7]
NiO	-	550 (Air)	40-45	-	-	[10]
Ni-Cu-Zn Ferrite	-	800 (Air)	65	-	-	[11]

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the citrate-gel synthesis of nickel nanoparticles.

## Citrate-Gel Synthesis Workflow for Nickel Nanoparticles



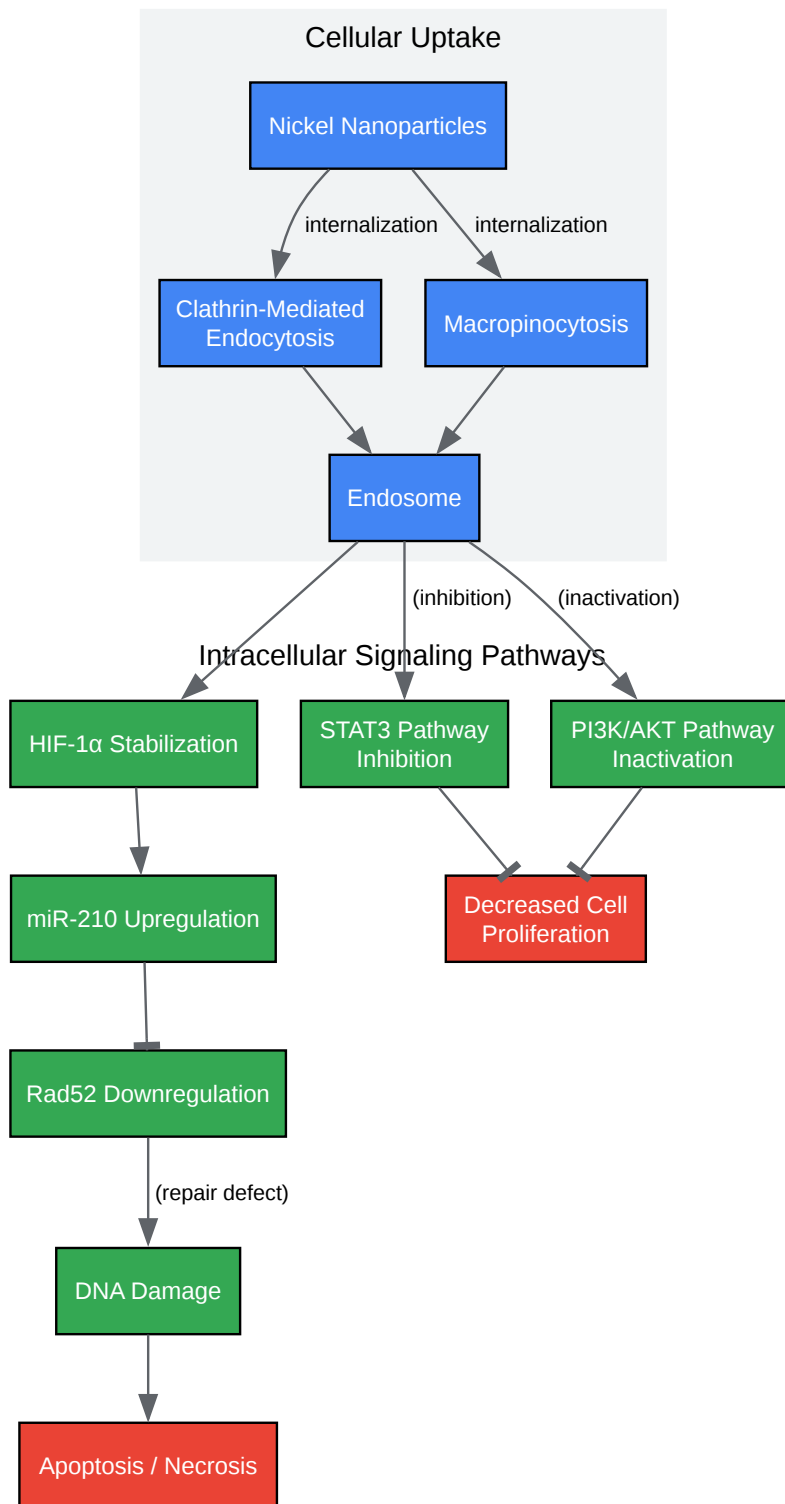
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Caption: Workflow for citrate-gel synthesis.

## Cellular Uptake and Signaling Pathways

Nickel nanoparticles can be internalized by cells through various endocytotic pathways. Once inside, they can trigger specific signaling cascades relevant to drug delivery and cytotoxicity in cancer cells.

## Cellular Uptake and Signaling of Nickel Nanoparticles

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Caption: Ni nanoparticle cellular uptake and effects.



The cellular uptake of nickel nanoparticles is often mediated by endocytosis, including clathrin-mediated endocytosis and macropinocytosis.[12][13] Once inside the cell, these nanoparticles can induce a variety of cellular responses. For instance, they have been shown to stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ), which in turn upregulates microRNA-210 (miR-210). This leads to the downregulation of Rad52, a key protein in DNA homologous recombination repair, resulting in DNA damage and ultimately apoptosis or necrosis.[14] In other contexts, nickel nanoparticles have been observed to inhibit the IL-6-induced STAT3 pathway and inactivate the PI3K/AKT signaling pathway, both of which are crucial for cell proliferation and survival.[4] These mechanisms highlight the potential of nickel nanoparticles as cytotoxic agents for cancer therapy.

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